molecular formula C19H23N3O4S B3018658 N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946264-12-6

N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B3018658
M. Wt: 389.47
InChI Key: KPRGOCPXQKAGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic molecule that appears to be related to the class of thiazolo[3,2-a]pyrimidinones. These compounds are of interest due to their potential biological activities, which may include anticancer properties as suggested by related research on similar molecules.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidinone compounds involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These precursors facilitate the formation of the ring-annulated thiazolo[3,2-a]pyrimidinone products through a process that eliminates by-products like aniline or 2-aminobenzothiazole, resulting in acceptable product yields. Analytical and spectral studies, including single-crystal X-ray data, have been used to confirm the structure of these reaction products .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidinone derivatives has been confirmed through various analytical techniques. Single-crystal X-ray data is particularly valuable in determining the precise arrangement of atoms within the molecule, ensuring that the synthesized compounds have the correct structural identity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives typically include the use of electrophilic building blocks that undergo ring closure to form the desired fused heterocyclic system. The elimination of simple by-products is a key step in these reactions, which helps in purifying the final product .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide are not detailed in the provided papers, related compounds have been synthesized and characterized to confirm their structures. The physical properties such as solubility, melting point, and crystallinity can be inferred from similar compounds, and chemical properties like reactivity and stability can be deduced from the functional groups present in the molecule .

Relevant Case Studies

In a related study, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide were synthesized and tested for their anticancer activity. These compounds were modified by attaching different aryloxy groups to the pyrimidine ring. The synthesized compounds were tested on 60 cancer cell lines, and one of the compounds showed significant cancer cell growth inhibition against eight cancer cell lines. This suggests that modifications to the core structure of thiazolo[3,2-a]pyrimidinone derivatives can lead to compounds with potential anticancer activities .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that heterocyclic compounds incorporating antipyrine moieties, such as thiazoles and pyrimidines, exhibit significant antimicrobial properties. For instance, the synthesis of new heterocycles incorporating antipyrine moiety has been explored for their potential antimicrobial activities, underscoring the relevance of these structural frameworks in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Anti-inflammatory and Analgesic Properties

Compounds derived from heterocyclic frameworks, such as thiazolopyrimidines, have shown promising anti-inflammatory and analgesic properties. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies suggest the potential of such compounds in treating inflammation and pain-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Research

The design and synthesis of heterocyclic compounds, particularly those incorporating pyrimidine and thiazole rings, have been a focus area in anticancer research. Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been tested for their cytotoxic activity against cancer cell lines, indicating the potential of these compounds as anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.


properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-12-8-18(24)22-14(11-27-19(22)21-12)10-17(23)20-7-6-13-4-5-15(25-2)16(9-13)26-3/h4-5,8-9,14H,6-7,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRGOCPXQKAGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.